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Introduction
Plasmodium falciparum, the protozoan parasite responsible for the most severe form of

malaria, presents a significant global health challenge, largely due to the emergence and

spread of drug-resistant strains. In vitro cultivation of P. falciparum and subsequent drug

susceptibility testing are indispensable tools in the discovery and development of new

antimalarial compounds, as well as in monitoring the efficacy of existing therapies. This

document provides detailed protocols for the continuous in vitro culture of asexual erythrocytic

stages of P. falciparum and for the most commonly employed drug sensitivity assays.

Section 1: In Vitro Culture of Plasmodium
falciparum
Continuous in vitro culture of the asexual erythrocytic stages of P. falciparum was first

established by Trager and Jensen.[1] This method allows for the propagation of the parasite in

human red blood cells, providing a consistent source of material for experimental studies.
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Successful cultivation of P. falciparum hinges on maintaining specific environmental and

cellular conditions. Key parameters are summarized in the table below.

Parameter
Recommended
Value/Range

Notes

Temperature 37°C
Stable temperature is critical

for parasite viability.

Gas Mixture 5% CO₂, 5% O₂, 90% N₂

A specialized gas mixture is

essential for parasite growth.

[2]

Hematocrit 2% - 5%

The percentage of red blood

cells in the total culture

volume.[3][4]

Initial Parasitemia 0.1% - 0.5%

The percentage of infected red

blood cells at the start of a new

culture.[3][5]

Culture Medium RPMI-1640
Supplemented with various

components (see Protocol 1).

Serum/Serum Substitute
10% Human Serum or 0.5%

Albumax II

Provides essential growth

factors. Serum-free options are

available.[6][7]

Experimental Protocol: Continuous Culture of P.
falciparum
Materials:

P. falciparum parasite strain (e.g., 3D7, Dd2)

Human red blood cells (RBCs), type O+

Complete Culture Medium (CCM):
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RPMI-1640 with L-glutamine and HEPES

10% heat-inactivated human serum or 0.5% Albumax I/II

25 mM HEPES

2 mM L-glutamine

50 mg/L hypoxanthine

2 g/L sodium bicarbonate

10 mg/L gentamicin

Sterile culture flasks (T25 or T75)

Incubator with gas control (5% CO₂, 5% O₂, 90% N₂)

Centrifuge

Microscope

Giemsa stain

Procedure:

Preparation of Complete Culture Medium (CCM): Aseptically combine all components of the

CCM. The medium should be pre-warmed to 37°C before use.

Washing Red Blood Cells:

Centrifuge whole blood to pellet the RBCs.

Remove the plasma and buffy coat.

Wash the RBCs three times with an equal volume of incomplete RPMI-1640 (without

serum/Albumax).

After the final wash, resuspend the RBC pellet to a 50% hematocrit in CCM.
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Initiating the Culture:

In a sterile culture flask, combine the washed RBCs, CCM, and the parasite inoculum to

achieve the desired starting hematocrit (e.g., 5%) and parasitemia (e.g., 0.5%).

Maintaining the Culture:

Place the culture flask in a 37°C incubator with the appropriate gas mixture.

Change the medium daily to replenish nutrients and remove metabolic waste. This is done

by gently aspirating the old medium without disturbing the RBC layer and adding fresh,

pre-warmed CCM.

Monitor the parasitemia every 24-48 hours by preparing a thin blood smear, staining with

Giemsa, and examining under a microscope.

Sub-culturing (Splitting):

When the parasitemia reaches 3-5%, the culture should be split.

Calculate the volume of the existing culture needed to initiate a new culture at the desired

starting parasitemia.

Add fresh, uninfected RBCs and CCM to the new flask to achieve the desired hematocrit

and volume.

Experimental Protocol: Synchronization of Parasite
Cultures
Synchronization of the parasite life cycle is often necessary for stage-specific studies. The

sorbitol synchronization method is widely used to obtain a culture enriched in ring-stage

parasites.

Materials:

Asynchronous P. falciparum culture

5% (w/v) D-sorbitol solution, sterile
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Incomplete RPMI-1640

Complete Culture Medium (CCM)

Centrifuge

Procedure:

Pellet the erythrocytes from the asynchronous culture by centrifugation.

Remove the supernatant and resuspend the pellet in 5-10 volumes of pre-warmed 5% D-

sorbitol solution.

Incubate the suspension at 37°C for 10-15 minutes. This will selectively lyse erythrocytes

containing mature parasite stages (trophozoites and schizonts).

Centrifuge the suspension to pellet the intact erythrocytes (containing ring-stage parasites).

Carefully remove the sorbitol-containing supernatant.

Wash the erythrocyte pellet twice with incomplete RPMI-1640.

Resuspend the final pellet in CCM and return to standard culture conditions. For tighter

synchronization, this process can be repeated after 48 hours.

Section 2: In Vitro Drug Susceptibility Assays
Several methods are available to assess the in vitro susceptibility of P. falciparum to

antimalarial compounds. The most common assays are the SYBR Green I-based fluorescence

assay, the parasite lactate dehydrogenase (pLDH) assay, and the [³H]-hypoxanthine

incorporation assay.

Comparison of IC₅₀ Values for Standard Antimalarials
The 50% inhibitory concentration (IC₅₀) is a key metric for determining a drug's potency. The

following table provides a comparative overview of typical IC₅₀ values for common antimalarial

drugs against reference parasite strains, as determined by different assays. It is important to

note that these values can vary between laboratories and experimental conditions.
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Drug Strain
SYBR Green I
Assay IC₅₀
(nM)

pLDH Assay
IC₅₀ (nM)

[³H]-
hypoxanthine
Assay IC₅₀
(nM)

Chloroquine 3D7 (sensitive) ~10 - 30[8][9] ~15 - 40 ~10 - 25[5]

Dd2 (resistant) >100[9] >100 >100

Artemisinin 3D7 ~1 - 5[8] ~2 - 8 ~1 - 7[5]

Dd2 ~1 - 6 ~2 - 10 ~1 - 8

Mefloquine 3D7 ~15 - 40[8] ~20 - 50 ~10 - 35

Dd2 ~30 - 60 ~40 - 70 ~25 - 55

Experimental Workflow for Drug Susceptibility Testing
The general workflow for performing an in vitro drug susceptibility assay is outlined in the

diagram below.
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Caption: General workflow for in vitro antimalarial drug susceptibility testing.
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Protocol 1: SYBR Green I-Based Fluorescence Assay
This assay measures parasite proliferation by quantifying the amount of parasite DNA. SYBR

Green I is a fluorescent dye that intercalates with double-stranded DNA.

Reagent Preparation:

Reagent Components Final Concentration

Lysis Buffer Tris-HCl (pH 7.5) 20 mM

EDTA 5 mM

Saponin 0.008% (w/v)

Triton X-100 0.08% (v/v)

SYBR Green I Solution SYBR Green I stock (10,000x) 2x in Lysis Buffer

Procedure:

Prepare a synchronized ring-stage parasite culture at 0.5% parasitemia and 2% hematocrit.

Dispense 100 µL of the parasite culture into the wells of a 96-well plate containing serial

dilutions of the test compounds. Include drug-free and parasite-free controls.

Incubate the plate for 72 hours under standard culture conditions.

After incubation, add 100 µL of SYBR Green I solution to each well.[10]

Mix gently and incubate in the dark at room temperature for 1 hour.

Read the fluorescence using a microplate reader with excitation and emission wavelengths

of approximately 485 nm and 530 nm, respectively.[10]

Calculate the percent inhibition of parasite growth for each drug concentration and determine

the IC₅₀ value using a dose-response curve.
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Protocol 2: Parasite Lactate Dehydrogenase (pLDH)
Assay
This colorimetric assay measures the activity of a parasite-specific enzyme, lactate

dehydrogenase, which is released upon lysis of the infected red blood cells.

Reagent Preparation:

Reagent Components Final Concentration

Malstat Reagent Tris-HCl (pH 9.0) 30.27 mM

Lithium L-lactate 115.7 mM

Triton X-100 0.11% (v/v)

3-acetylpyridine adenine

dinucleotide (APAD)
0.62 mM

NBT/PES Solution Nitro blue tetrazolium (NBT) 1.96 mM

Phenazine ethosulfate (PES) 0.24 mM

Procedure:

Follow steps 1-3 of the SYBR Green I assay protocol.

After the 72-hour incubation, lyse the cells by freeze-thaw cycles.

In a separate flat-bottomed 96-well plate, add 100 µL of Malstat reagent and 25 µL of

NBT/PES solution to each well.[11]

Transfer 20 µL of the lysate from the drug plate to the corresponding wells of the assay plate.

Incubate the plate in the dark at room temperature for 30-60 minutes.

Read the absorbance at 650 nm using a microplate reader.

Calculate the percent inhibition and IC₅₀ values.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 15 Tech Support

https://academic.oup.com/jac/article/68/9/2048/784316
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12414204?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol 3: [³H]-Hypoxanthine Incorporation Assay
This radiometric assay is considered the "gold standard" and measures the incorporation of

radiolabeled hypoxanthine into the parasite's nucleic acids as an indicator of growth.[5]

Reagent Preparation:

Reagent Components
Final
Concentration/Activity

Culture Medium
Hypoxanthine-free RPMI-1640

based CCM
-

[³H]-hypoxanthine [³H]-hypoxanthine stock 0.5 µCi/well

Procedure:

Prepare a synchronized ring-stage parasite culture at 0.5% parasitemia and 2% hematocrit

in hypoxanthine-free CCM.[12]

Dispense 200 µL of the culture into a 96-well plate with pre-dispensed drugs.

Incubate for 24 hours under standard culture conditions.

Add 0.5 µCi of [³H]-hypoxanthine to each well.

Incubate for an additional 24-48 hours.

Harvest the cells onto a filter mat using a cell harvester.

Dry the filter mat and measure the incorporated radioactivity using a liquid scintillation

counter.

Calculate the percent inhibition and IC₅₀ values.

Section 3: Signaling Pathways as Drug Targets
Understanding the parasite's signaling pathways can reveal novel targets for antimalarial drug

development. Key pathways involved in parasite survival and proliferation include those
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regulated by cyclic AMP (cAMP) and calcium (Ca²⁺).

cAMP Signaling Pathway
The cAMP signaling pathway in P. falciparum is crucial for processes such as red blood cell

invasion.[13][14]
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Caption: Simplified cAMP signaling pathway in P. falciparum.

This pathway involves the conversion of ATP to cAMP by adenylyl cyclase, which then

activates Protein Kinase A (PKA). Activated PKA phosphorylates various substrate proteins that

are essential for the invasion of red blood cells.[15][16]

Calcium Signaling Pathway
Calcium signaling is vital for multiple stages of the parasite life cycle, including merozoite

egress from infected red blood cells and motility.[17]
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Caption: Key elements of the calcium signaling pathway in P. falciparum.
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Upon receiving a signal, Phospholipase C (PLC) generates inositol triphosphate (IP₃), which

triggers the release of Ca²⁺ from the endoplasmic reticulum. The resulting increase in cytosolic

Ca²⁺ activates Calcium-Dependent Protein Kinases (CDPKs), which in turn regulate processes

like microneme secretion, essential for parasite motility and invasion.[2][18]

Conclusion
The protocols and data presented here provide a comprehensive guide for the in vitro

cultivation of P. falciparum and the assessment of antimalarial drug efficacy. Standardization of

these techniques is crucial for obtaining reproducible and comparable data, which is

fundamental to the global effort to combat malaria. The exploration of parasite-specific

signaling pathways continues to be a promising avenue for the identification of novel drug

targets to overcome the challenge of resistance.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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